molecular formula C10H12N2O2 B2769076 5-(Aminomethyl)-3-phenyl-1,3-oxazolidin-2-one CAS No. 121082-84-6

5-(Aminomethyl)-3-phenyl-1,3-oxazolidin-2-one

Cat. No.: B2769076
CAS No.: 121082-84-6
M. Wt: 192.218
InChI Key: QQJDFBSOHQQLGC-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-3-phenyl-1,3-oxazolidin-2-one is a heterocyclic compound featuring an oxazolidinone ring with an aminomethyl and phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-3-phenyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylglycine with formaldehyde and an isocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazolidinone ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-(Aminomethyl)-3-phenyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can modify the aminomethyl group.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with different functional groups, while substitution reactions can introduce various substituents on the phenyl ring.

Scientific Research Applications

5-(Aminomethyl)-3-phenyl-1,3-oxazolidin-2-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials and as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group may interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    5-Amino-pyrazoles: These compounds also feature an aminomethyl group and are used in similar applications.

    Pyridazines and Pyridazinones: These heterocycles have comparable biological activities and are used in medicinal chemistry.

Uniqueness: 5-(Aminomethyl)-3-phenyl-1,3-oxazolidin-2-one is unique due to its specific combination of an oxazolidinone ring with aminomethyl and phenyl substituents. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

5-(aminomethyl)-3-phenyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c11-6-9-7-12(10(13)14-9)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJDFBSOHQQLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=CC=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121082-84-6
Record name 5-(aminomethyl)-3-phenyl-1,3-oxazolidin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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